![molecular formula C9H14N2O4S2 B2709562 4-N-propylbenzene-1,4-disulfonamide CAS No. 90566-46-4](/img/structure/B2709562.png)
4-N-propylbenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-N-propylbenzene-1,4-disulfonamide is a type of sulfonamide derivative . Sulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as 4-N-propylbenzene-1,4-disulfonamide, can be achieved by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles . The electrochemical synthesis is carried out in aqueous ethanol at pH 7.0 and yields the pure N,N-diarylsulfonyl derivatives .Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be determined by X-ray crystal structural analysis . When viewed down the N—S bond, the propyl group is gauche to the toluene moiety . In the crystal structure, molecules of the compound are arranged in an intricate three-dimensional network formed via intermolecular C—H O and N—H O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives include the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline and the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids . These reactions yield different types of disulfonamide and sulfonamide derivatives .Mechanism of Action
While the specific mechanism of action for 4-N-propylbenzene-1,4-disulfonamide is not explicitly mentioned in the search results, it’s known that sulfonamides exhibit their biological activity by inhibiting certain enzymes . For instance, carbonic anhydrase inhibitors reduce intraocular pressure by partially suppressing the secretion of aqueous humor .
Safety and Hazards
While the specific safety data sheet for 4-N-propylbenzene-1,4-disulfonamide was not found, safety data sheets for similar compounds like n-Propylbenzene and 4-n-Propylbenzenesulfonyl chloride provide some insights . These compounds are considered hazardous and can cause skin burns, eye damage, and respiratory irritation . They should be handled with care, using protective equipment, and stored in a well-ventilated place .
properties
IUPAC Name |
4-N-propylbenzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUETUYERGDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-propylbenzene-1,4-disulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.